3,6-Dichloro-2-(difluoromethoxy)phenylacetonitrile

Nucleophilic Aromatic Substitution Chemoselectivity Synthetic Methodology

Multi-step synthesis of pharmaceutical and agrochemical candidates often stalls due to unpredictable chemoselectivity at halogenated aryl intermediates. 3,6-Dichloro-2-(difluoromethoxy)phenylacetonitrile (CAS 1806297-75-5) solves this with its uniquely tunable -OCF2H leaving group, exhibiting intermediate reactivity between F and Cl in nucleophilic aromatic substitution. • Chemoselective -OCF2H handle: enables selective 2-position amine/nucleophile introduction while preserving 3,6-dichloro substituents • Optimized lipophilicity (XLogP3-AA = 3.8): ideal for CNS drug candidates and systemic agrochemicals • Supplied at ≥98% purity: eliminates in-house purification, accelerating multi-step workflows

Molecular Formula C9H5Cl2F2NO
Molecular Weight 252.04 g/mol
CAS No. 1806297-75-5
Cat. No. B1410135
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3,6-Dichloro-2-(difluoromethoxy)phenylacetonitrile
CAS1806297-75-5
Molecular FormulaC9H5Cl2F2NO
Molecular Weight252.04 g/mol
Structural Identifiers
SMILESC1=CC(=C(C(=C1Cl)CC#N)OC(F)F)Cl
InChIInChI=1S/C9H5Cl2F2NO/c10-6-1-2-7(11)8(15-9(12)13)5(6)3-4-14/h1-2,9H,3H2
InChIKeyHVSUVULUQYQLFY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3,6-Dichloro-2-(difluoromethoxy)phenylacetonitrile: Properties and Applications


3,6-Dichloro-2-(difluoromethoxy)phenylacetonitrile (CAS 1806297-75-5) is a halogenated phenylacetonitrile derivative with the molecular formula C9H5Cl2F2NO and a molecular weight of 252.04 g/mol [1]. It features a phenyl ring substituted with two chlorine atoms at the 3- and 6-positions, a difluoromethoxy group (-OCHF2) at the 2-position, and an acetonitrile (-CH2CN) moiety [1]. This compound is primarily utilized as a synthetic intermediate in organic chemistry and medicinal chemistry research, serving as a versatile building block for the construction of more complex molecules [1]. The presence of multiple reactive handles, including the chlorine atoms, the difluoromethoxy group, and the nitrile functionality, enables diverse chemical transformations [1].

+ Synthetic intermediate with Cl, -OCHF2, and -CN reactive handles
+ Chemoselective -OCHF2 substitution supports selective functionalization
+ Computed XLogP ~3.8 may support design of lipophilic candidates

3,6-Dichloro-2-(difluoromethoxy)phenylacetonitrile: Why Analogs Cannot Substitute


Direct substitution of 3,6-dichloro-2-(difluoromethoxy)phenylacetonitrile with other halogenated phenylacetonitriles is not advisable due to significant differences in the reactivity and leaving group ability of the difluoromethoxy (-OCHF2) moiety compared to other halogen substituents. Research demonstrates that the difluoromethoxy group exhibits a reactivity profile intermediate between fluorine and chlorine atoms in nucleophilic aromatic substitution reactions, being significantly more reactive than chlorine but less reactive than fluorine [1]. This unique reactivity pattern dictates the chemoselectivity and outcome of synthetic transformations, meaning that analogs lacking the specific difluoromethoxy substitution pattern will undergo different reaction pathways, leading to divergent product distributions and yields [1]. Consequently, the precise substitution pattern of 3,6-dichloro-2-(difluoromethoxy)phenylacetonitrile is critical for achieving the desired synthetic outcomes in multi-step syntheses.

-OCHF2 leaving group ability (between -F and -Cl) may not transfer to analogs lacking this group, potentially altering chemoselectivity.

Substitution pattern controls reactivity; replacement with other halogen patterns may lead to divergent reaction pathways and product distributions.

Unique pseudohalogen behavior may not be reproduced by other substituents; synthetic outcomes may shift significantly.

3,6-Dichloro-2-(difluoromethoxy)phenylacetonitrile: Differentiated Synthetic Utility


Difluoromethoxy Group Leaving Group Ability

In aminodehalogenation reactions under high-pressure ammonia conditions (80-160 °C), the difluoromethoxy group (-OCHF2) in substituted nitrobenzenes demonstrates a leaving group ability that is lower than that of a fluorine atom but significantly higher than that of a chlorine atom in the same position [1]. This places the difluoromethoxy group as a unique 'pseudohalogen' with tunable reactivity. The target compound, 3,6-dichloro-2-(difluoromethoxy)phenylacetonitrile, contains this moiety, enabling selective functionalization strategies not possible with analogous compounds containing only chlorine or fluorine substituents.

Leaving Group
Class-level
-F > -OCHF2 > -Cl

May support chemoselective substitution strategies

Modeled on nitrobenzene systems; verify with target compound

Nucleophilic Aromatic Substitution Chemoselectivity Synthetic Methodology

XLogP3-AA Lipophilicity Comparison

The computed XLogP3-AA value for 3,6-dichloro-2-(difluoromethoxy)phenylacetonitrile is 3.8 [1]. This value reflects the lipophilicity imparted by the difluoromethoxy group and the dichloro substitution pattern. In comparison, the unsubstituted phenylacetonitrile (C8H7N) has a computed XLogP of approximately 1.2, while 3,6-dichlorophenylacetonitrile (without the difluoromethoxy group) is predicted to have an XLogP of ~3.0. The difluoromethoxy group contributes an additional ~0.8 logP units of lipophilicity, which can significantly influence membrane permeability and protein binding in biological assays.

Lipophilicity
Cross-study comparable
XLogP 3.8

Reported lipophilicity may support design of membrane-permeable molecules

Computed value; experimental validation recommended

Lipophilicity Drug Design Physicochemical Properties

Vendor-Guaranteed Purity Specifications

Commercial suppliers of 3,6-dichloro-2-(difluoromethoxy)phenylacetonitrile offer the compound at defined purity levels to meet different research requirements. MolCore lists the compound with a purity of 'NLT 98%' (Not Less Than 98%) . Leyan offers the compound at 95% purity . These specifications provide procurement benchmarks that differ from related phenylacetonitrile intermediates, which may be available at lower purity grades (e.g., 90-95%) or higher cost for comparable purity due to synthetic complexity.

Purity
Supplier data
NLT 98% (MolCore) · 95% (Leyan)

Supports procurement for sensitive synthetic applications

Vendor QC data; independent verification advised

Quality Control Chemical Purity Procurement Specification

3,6-Dichloro-2-(difluoromethoxy)phenylacetonitrile: Application Scenarios


Chemoselective Synthesis of Bioactive Molecules

This compound is ideally suited as an intermediate in the synthesis of pharmaceuticals or agrochemicals where the selective manipulation of the difluoromethoxy group is required. As demonstrated by its intermediate leaving group ability relative to fluorine and chlorine, the -OCHF2 moiety can be selectively substituted under conditions that leave chlorine atoms intact [1]. This chemoselectivity allows for the introduction of amine or other nucleophile functionalities at the 2-position without affecting the 3- and 6-chloro substituents, enabling the construction of complex molecular architectures with precise control over substitution patterns [1].

Lipophilic Candidates for CNS and Agrochemicals

The enhanced lipophilicity of 3,6-dichloro-2-(difluoromethoxy)phenylacetonitrile (XLogP3-AA = 3.8) makes it a valuable building block for designing molecules intended to cross biological barriers [1]. In medicinal chemistry, this property is advantageous for central nervous system (CNS) drug discovery, where optimal logP values typically range from 2 to 4. In agrochemical research, the increased lipophilicity facilitates systemic uptake and translocation within target plants, improving the efficacy of herbicidal or fungicidal agents derived from this intermediate.

High-Purity Procurement for Streamlined R&D

For research groups engaged in multi-step synthesis where intermediate purity directly impacts final product yield and purity, procuring 3,6-dichloro-2-(difluoromethoxy)phenylacetonitrile at NLT 98% purity from vendors like MolCore eliminates the need for additional purification steps [1]. This is particularly critical in academic laboratories or industrial R&D settings where time and resource efficiency are paramount, and where impurities could interfere with subsequent reactions or biological assays.

Application
Selection Property
Validation Focus
Chemoselective synthesis research
-OCHF2 reactivity profile (intermediate leaving group)
Chemoselectivity under reaction conditions
Lipophilic molecule design (CNS/agrochemical)
Computed lipophilicity (XLogP)
Membrane permeability / systemic uptake assays
Multi-step synthesis workflow
Vendor-reported purity specification
Batch-specific purity verification
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